molecular formula C19H17NO7S B2358125 (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid CAS No. 303797-45-7

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid

Cat. No.: B2358125
CAS No.: 303797-45-7
M. Wt: 403.41
InChI Key: UFLCZTRLBPDORG-KZZDLZNXSA-N
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Description

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a carboxyvinyl group, a methoxyphenylsulfonamido group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxybenzenesulfonamide with a suitable carboxyvinyl derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to a Heck reaction with an appropriate aryl halide to introduce the acrylic acid moiety. The reaction conditions often involve the use of palladium catalysts and phosphine ligands to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific enzymes or receptors. Additionally, its sulfonamido group is known for its bioactivity, which could be exploited in the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyvinyl and sulfonamido groups are key to its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-hydroxyphenylsulfonamido)phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-chlorophenylsulfonamido)phenyl)acrylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both carboxyvinyl and methoxyphenylsulfonamido groups allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[3-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7S/c1-27-16-8-5-14(7-10-19(23)24)12-17(16)28(25,26)20-15-4-2-3-13(11-15)6-9-18(21)22/h2-12,20H,1H3,(H,21,22)(H,23,24)/b9-6+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCZTRLBPDORG-KZZDLZNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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